Nonyl 2-methylisocrotonate

CAS No.: 29781-04-2

Cat. No.: VC16983056

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29781-04-2 |

|---|---|

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.35 g/mol |

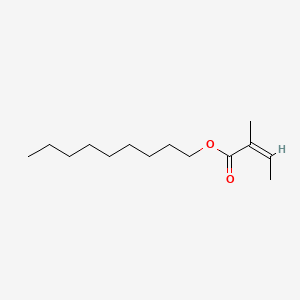

| IUPAC Name | nonyl (Z)-2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-12-16-14(15)13(3)5-2/h5H,4,6-12H2,1-3H3/b13-5- |

| Standard InChI Key | NIOMGUSCYSQFTC-ACAGNQJTSA-N |

| Isomeric SMILES | CCCCCCCCCOC(=O)/C(=C\C)/C |

| Canonical SMILES | CCCCCCCCCOC(=O)C(=CC)C |

Introduction

Structural Characterization and Nomenclature

Nonyl 2-methylisocrotonate (systematic IUPAC name: nonyl (2E)-2-methylbut-2-enoate) is theorized to consist of a nonyl (C₉H₁₉) group esterified to the oxygen of 2-methylisocrotonic acid. The parent acid, 2-methylisocrotonic acid, is a branched α,β-unsaturated carboxylic acid with the formula CH₃C(CH₃)=CHCOOH. The "iso" prefix denotes branching at the second carbon of the crotonate backbone, distinguishing it from linear crotonic acid (trans-2-butenoic acid) .

Molecular Formula and Weight

-

Molecular formula: C₁₄H₂₄O₂

-

Molecular weight: 224.34 g/mol (calculated from atomic masses: C=12.01, H=1.008, O=16.00) .

Stereochemical Considerations

The compound likely adopts an E (trans) configuration at the double bond, as steric hindrance between the nonyl group and the methyl branch would favor this geometry . Computational modeling of analogous esters, such as methyl crotonate, supports this configuration, with dihedral angles near 180° between substituents .

Synthetic Pathways and Optimization

While no direct synthesis of nonyl 2-methylisocrotonate is documented, established methods for analogous esters provide a framework for its production. Two primary routes are plausible:

Acid-Catalyzed Esterification

Reaction of 2-methylisocrotonic acid with nonanol under acidic conditions (e.g., sulfuric acid) at reflux:

This method, used for methyl nonanoate synthesis , typically achieves yields >90% with excess alcohol and azeotropic water removal.

Transition Metal-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 1-octene with methyl formate, as demonstrated for methyl nonanoate , could be adapted using nonanol and 2-methylbut-2-enoyl chloride. Such methods offer high regioselectivity (n:iso ratios up to 94:6) .

Physicochemical Properties

Extrapolating from methyl crotonate and nonyl esters , nonyl 2-methylisocrotonate is expected to exhibit the following properties:

The elongated nonyl chain enhances hydrophobicity compared to methyl crotonate, reducing water solubility to <10 mg/L .

Applications and Industrial Relevance

Flavor and Fragrance Industry

Nonyl esters are valued for their waxy, fruity odors. Nonyl 2-methylisocrotonate’s branched structure may impart unique olfactory characteristics, potentially serving as a fixative in perfumes .

Polymer Additives

α,β-unsaturated esters act as plasticizers or crosslinking agents. The nonyl chain could improve compatibility with polyvinyl chloride (PVC), reducing migration rates compared to shorter esters .

Organic Synthesis

As a Michael acceptor, the compound may participate in conjugate additions. The steric bulk of the nonyl group could influence regioselectivity in nucleophilic attacks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume